molecular formula C25H22FNO5S B2709616 3-(4-Ethoxyphenyl)sulfonyl-1-[(2-fluorophenyl)methyl]-6-methoxyquinolin-4-one CAS No. 866340-49-0

3-(4-Ethoxyphenyl)sulfonyl-1-[(2-fluorophenyl)methyl]-6-methoxyquinolin-4-one

Cat. No. B2709616
CAS RN: 866340-49-0
M. Wt: 467.51
InChI Key: WSABEBVCHMBTHU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The sulfonyl group is a strong electron-withdrawing group, which could influence the electronic properties of the molecule. The fluorophenyl and ethoxyphenyl groups could also contribute to the compound’s overall polarity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the sulfonyl group could potentially undergo substitution reactions, while the ethoxy group could be involved in elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its molecular structure and the nature of its functional groups. For example, its solubility could be influenced by the polar sulfonyl and ether groups, while its melting and boiling points could be affected by the size and complexity of the molecule .

Scientific Research Applications

Antibacterial Agents

  • A study by Hashimoto et al. (2007) discusses the synthesis of related sulfone compounds used in the development of broad-spectrum antibacterial agents effective against resistant organisms like MRSA (Hashimoto et al., 2007).

Antitumor Agents

  • Chou et al. (2010) explored 2-phenylquinolin-4-ones, leading to an anticancer drug candidate, with derivatives showing significant inhibitory activity against tumor cell lines (Chou et al., 2010).

Herbicidal Activities

  • Luo et al. (2008) synthesized triazolinone derivatives incorporating quinoline structures, showing promising herbicidal activities for the control of broadleaf weeds in rice fields (Luo et al., 2008).

Chemical Synthesis

Fluorescent Probes and Sensors

  • Sun et al. (2018) and Zhang et al. (2011) developed novel fluorescent probes and sensors based on quinoline derivatives for biological and chemical applications (Sun et al., 2018); (Zhang et al., 2011).

Inhibition of Phenylethanolamine N-Methyltransferase

  • Grunewald et al. (2006) investigated the inhibition properties of related compounds on phenylethanolamine N-methyltransferase, an enzyme involved in neurotransmitter regulation (Grunewald et al., 2006).

Tubulin Polymerization Inhibition

  • Gastpar et al. (1998) studied methoxy-substituted indoles, structurally similar to quinolines, for their ability to inhibit tubulin polymerization, impacting cancer cell growth (Gastpar et al., 1998).

Proton Exchange Membranes

  • Kim et al. (2008) synthesized sulfonated poly(arylene ether sulfone) copolymers, incorporating sulfone groups for use in fuel cell membranes (Kim et al., 2008).

Structural Analysis

  • Studies like those by Ohba et al. (2012) focus on the crystal structures of related compounds, providing insights into their molecular configurations (Ohba et al., 2012).

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. In particular, it would be interesting to investigate its potential biological activities, given the biological activity observed for similar compounds .

properties

IUPAC Name

3-(4-ethoxyphenyl)sulfonyl-1-[(2-fluorophenyl)methyl]-6-methoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO5S/c1-3-32-18-8-11-20(12-9-18)33(29,30)24-16-27(15-17-6-4-5-7-22(17)26)23-13-10-19(31-2)14-21(23)25(24)28/h4-14,16H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSABEBVCHMBTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethoxyphenyl)sulfonyl-1-[(2-fluorophenyl)methyl]-6-methoxyquinolin-4-one

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